molecular formula C8H11NO3S B1330437 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 17279-63-9

7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No. B1330437
CAS RN: 17279-63-9
M. Wt: 201.25 g/mol
InChI Key: LVAMAFDAANOMGN-UHFFFAOYSA-N
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Description

The compound 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their potential biological activities and are often used as building blocks for the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves multi-step procedures that may include S-alkylation, intramolecular cyclization, hydrolysis, and amidation. For example, the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives was achieved by S-alkylating 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by microwave-assisted intramolecular cyclization, hydrolysis, and amidation . Although the specific synthesis of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as FT-IR spectroscopy, NMR spectroscopy, HRMS, and single-crystal X-ray diffraction. For instance, the molecular structure of a related compound, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, was characterized by FT-IR spectroscopy and single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group . Theoretical studies using methods like HF/6-31G(d) and B3LYP/6-31G(d) can also provide optimized structure parameters and electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including intramolecular cyclization, which is often regioselective. For example, in the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, the cyclization occurred regioselectively at the N2-position of the 1,2,4-triazine ring . The reactivity of these compounds allows for the generation of a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid or esters can affect these properties and the compound's overall reactivity. The electronic properties, including HOMO and LUMO energies, can be indicative of a compound's chemical stability and reactivity . These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Synthesis of Pyrrolo[2,1-b]thiazoles

7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid and related compounds have been synthesized through various chemical methods. For instance, substituted acetonitriles were treated with mercaptoacetic acid, leading to the formation of thiazolidin-4-ones. These compounds were further processed to form pyrrolo[2,1-b]thiazoles. This synthesis path highlights the compound's potential as a versatile intermediate in chemical reactions (Tverdokhlebov et al., 2003).

Chemical Reactions and Derivatives

Research has also explored the reactivity of the chemical structure of this compound, leading to the synthesis of a variety of derivatives. For example, ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and their corresponding acetonitriles reacted with substituted benzaldehydes, resulting in 5-arylmethylidene derivatives. These derivatives, in turn, underwent further chemical reactions to yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. Such studies indicate the compound's potential as a precursor for various chemical entities (Tverdokhlebov et al., 2005).

Biological Activity and Applications

Antimicrobial Properties

A derivative of thiazole-acetic acid, which shares structural similarities with the compound , was designed and synthesized, demonstrating strong and broad antibacterial and antifungal activities. This suggests that the thiazole structure, as present in 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid, could be instrumental in developing new biocides or preservative agents (Shirai et al., 2013).

Chemical Structure and Supramolecular Aggregation

Studies on compounds structurally related to 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid have provided insights into their conformational features and supramolecular aggregation. By varying substituents on the main molecular scaffold, significant differences in intermolecular interaction patterns were observed. This research is crucial for understanding the molecular properties and potential applications of these compounds in various scientific fields (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMAFDAANOMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305333
Record name 7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

CAS RN

17279-63-9
Record name NSC170278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Reactant of Route 2
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Reactant of Route 3
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Reactant of Route 4
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Reactant of Route 5
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Reactant of Route 6
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Citations

For This Compound
1
Citations
AI Iyoha - 2023 - publications.aston.ac.uk
Antibiotic resistance remains a global health challenge and arguably, could be described as a silent pandemic. Bacterial β-lactamases are among the major promoters of antibiotic …
Number of citations: 2 publications.aston.ac.uk

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